
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a carboximidamide group, which imparts distinct physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide typically involves the reaction of pyrimidine-2-carbonitrile with lithium bis(trimethylsilyl)amide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around -20°C) . This reaction forms the intermediate, which is then further reacted to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds due to its stability and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl pyrimidinone derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents, leading to varied biological activities.
Fluoropyridines: Similar in having fluorine atoms, these compounds are used in different contexts, such as radiotherapy agents.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings, showing potential in neuroprotection and anti-inflammatory applications.
Uniqueness
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboximidamide group provides additional sites for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H5F3N4O |
|---|---|
Poids moléculaire |
206.13 g/mol |
Nom IUPAC |
N'-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13-14/h1-2,14H,(H2,10,13) |
Clé InChI |
PDFSUTVXSTVBJT-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC(=N1)C(F)(F)F)/C(=N/O)/N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



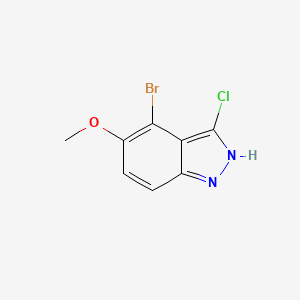
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
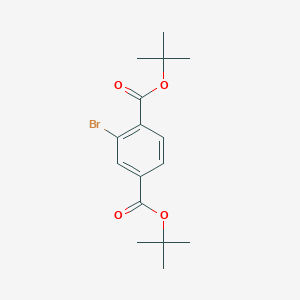
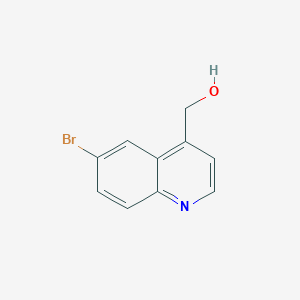
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
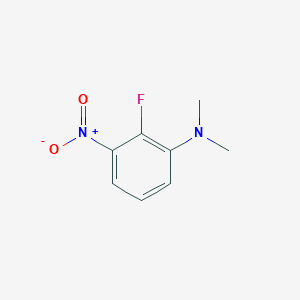
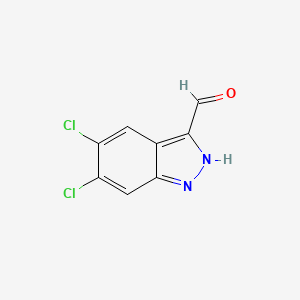
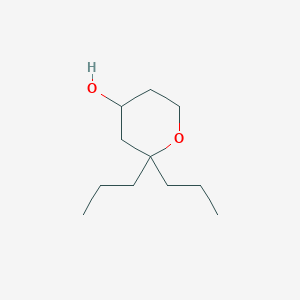
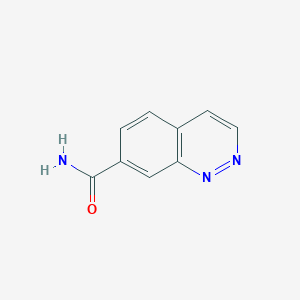
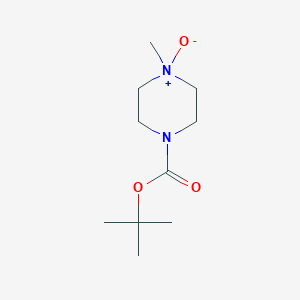
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
